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For Researchers, Scientists, and Drug Development Professionals

The Weinreb ketone synthesis is a cornerstone reaction in modern organic chemistry, prized for

its reliability and chemoselectivity in the synthesis of ketones from carboxylic acid derivatives.

[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method circumvents

the common issue of over-addition often encountered with more reactive acylating agents and

organometallic reagents.[2] The key to this control lies in the formation of a stable, chelated

tetrahedral intermediate when an organometallic reagent adds to an N-methoxy-N-

methylamide, commonly known as a Weinreb amide.[2] This intermediate remains stable at low

temperatures, preventing a second addition of the nucleophile, and upon aqueous workup,

collapses to afford the desired ketone in high yield.[2][3]

This document provides a comprehensive overview of the functional group tolerance of the

Weinreb ketone synthesis, complete with quantitative data, detailed experimental protocols,

and visual diagrams to guide researchers in applying this versatile methodology.

Functional Group Compatibility
The Weinreb ketone synthesis is renowned for its broad functional group tolerance, a critical

feature for the synthesis of complex molecules in pharmaceutical and natural product research.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b040521?utm_src=pdf-interest
https://www.tutorchase.com/answers/ib/chemistry/how-do-you-prepare-a-weinreb-amide
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[2] The reaction conditions are generally mild, allowing for the presence of a wide array of

functionalities in both the Weinreb amide and the organometallic reagent.

Tolerated Functional Groups
The synthesis is compatible with a diverse range of functional groups, including:

Halogens: Chloro, bromo, and fluoro substituents are well-tolerated on both aromatic and

aliphatic scaffolds.

Esters: Methyl and tert-butyl esters can be present without undergoing reaction.

Nitriles: The cyano group is compatible with the reaction conditions.

Protected Amines: N-protected amino acids can be converted to the corresponding ketones

without racemization.

Ethers: Silyl ethers and other common ether protecting groups are stable.

Heterocycles: A variety of heterocyclic systems, such as indole, thiophene, and pyridine, can

be incorporated.[4]

Alkenes and Alkynes: Unconjugated double and triple bonds are generally unreactive.

Other Carbonyl Groups: In some cases, other carbonyl functionalities like amides can be

tolerated.

Potentially Incompatible Functional Groups
While the Weinreb synthesis is robust, certain functional groups can interfere with the reaction,

primarily those that are reactive towards organometallic reagents:

Acidic Protons: Alcohols, phenols, thiols, and primary/secondary amines will be deprotonated

by the organometallic reagent and should be protected.

Unprotected Carbonyls: Aldehydes and ketones are generally more reactive than the

Weinreb amide and will react with the organometallic reagent.
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Nitro Groups: Nitro groups can be reduced by some organometallic reagents.

Quantitative Data: Reaction Yields with Various
Functional Groups
The following tables summarize the yields of ketones synthesized from Weinreb amides

bearing various functional groups. This data is intended to provide a general guide to the

expected efficiency of the reaction.

Table 1: Synthesis of Biaryl Ketones with Various Functional Groups[4]
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Functional Group
on Aryl Grignard

Weinreb Amide Product Yield (%)

4-OMe
4-MeO-Ph-

CON(OMe)Me

4-MeO-Ph-CO-Ph-4-

OMe
95

4-SMe
4-MeS-Ph-

CON(OMe)Me

4-MeS-Ph-CO-Ph-4-

SMe
92

4-NMe2
4-Me2N-Ph-

CON(OMe)Me

4-Me2N-Ph-CO-Ph-4-

NMe2
85

4-Cl
4-Cl-Ph-

CON(OMe)Me
4-Cl-Ph-CO-Ph-4-Cl 91

4-Br
4-Br-Ph-

CON(OMe)Me
4-Br-Ph-CO-Ph-4-Br 88

4-CF3
4-CF3-Ph-

CON(OMe)Me

4-CF3-Ph-CO-Ph-4-

CF3
89

4-CN
4-CN-Ph-

CON(OMe)Me
4-CN-Ph-CO-Ph-4-CN 84

4-CO2Me
4-MeO2C-Ph-

CON(OMe)Me

4-MeO2C-Ph-CO-Ph-

4-CO2Me
81

4-CO2tBu
4-tBuO2C-Ph-

CON(OMe)Me

4-tBuO2C-Ph-CO-Ph-

4-CO2tBu
83

3-Indolyl
Indole-3-

CON(OMe)Me
3-Indolyl-CO-Ph 85

2-Thienyl
Thiophene-2-

CON(OMe)Me
2-Thienyl-CO-Ph 88

2-Pyridyl
Pyridine-2-

CON(OMe)Me
2-Pyridyl-CO-Ph 78

Table 2: Synthesis of Ketones from an Aliphatic Weinreb Amide
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Grignard Reagent Weinreb Amide Product Yield (%)

Phenylmagnesium

bromide

c-C3H5-

CON(OMe)Me
c-C3H5-CO-Ph 93

Ethylmagnesium

bromide

c-C3H5-

CON(OMe)Me
c-C3H5-CO-Et 85

Isopropylmagnesium

bromide

c-C3H5-

CON(OMe)Me
c-C3H5-CO-iPr 78

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a
Weinreb Amide from a Carboxylic Acid
This protocol describes the conversion of a carboxylic acid to the corresponding Weinreb

amide, a necessary precursor for the ketone synthesis.

Materials:

Carboxylic acid (1.0 equiv)

Oxalyl chloride (1.05 equiv)

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

Pyridine (3.0 equiv)

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

Slowly add oxalyl chloride to the solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution

ceases.

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

Dissolve the resulting crude acid chloride in fresh anhydrous DCM.

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride in DCM

and cool to 0 °C.

Slowly add pyridine to the hydroxylamine solution, followed by the slow addition of the acid

chloride solution.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with water and separate the organic layer.

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to afford the pure Weinreb amide.

[5]

Protocol 2: General Procedure for the Weinreb Ketone
Synthesis
This protocol outlines the reaction of a Weinreb amide with a Grignard reagent to form a

ketone.

Materials:

Weinreb amide (1.0 equiv)

Grignard reagent (1.2 equiv)

Tetrahydrofuran (THF), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Procedure:

Dissolve the Weinreb amide in anhydrous THF and cool the solution to 0 °C (or -78 °C for

more sensitive substrates).

Slowly add the Grignard reagent to the cooled solution.

Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.

Allow the mixture to warm to room temperature and extract with EtOAc.

Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the desired ketone.[4]

Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Reaction mechanism of the Weinreb ketone synthesis.
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Caption: General experimental workflow for the Weinreb ketone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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